Methyl 3-(1H-tetrazol-5-yl)propanoate
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Overview
Description
Methyl 3-(1H-tetrazol-5-yl)propanoate is a chemical compound with the molecular formula C5H8N4O2 It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(1H-tetrazol-5-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 3-bromopropanoic acid with sodium azide to form 3-azidopropanoic acid, which is then cyclized to form the tetrazole ring. The final step involves esterification with methanol to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-tetrazol-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(1H-tetrazol-5-yl)propanoic acid.
Reduction: 3-(1H-tetrazol-5-yl)propanol.
Substitution: Various substituted tetrazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-(1H-tetrazol-5-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of methyl 3-(1H-tetrazol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of natural compounds. This property makes it useful in drug design, where it can bind to enzymes or receptors and modulate their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2H-tetrazol-5-yl)propanoate
- 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid
- 1,3-bis(1-methyltetrazol-5-yl)triaz-1-ene
Uniqueness
Methyl 3-(1H-tetrazol-5-yl)propanoate is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted applications in research and industry .
Biological Activity
Methyl 3-(1H-tetrazol-5-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a tetrazole ring, which can act as a bioisostere for carboxylic acids. This structural similarity allows it to mimic the biological activity of natural compounds, making it a valuable candidate in drug design and development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tetrazole ring's ability to participate in hydrogen bonding and its electron-withdrawing nature enhance the compound's binding affinity to various enzymes and receptors . This mechanism underlies its potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
Microorganism | Activity |
---|---|
Bacillus cereus | Inhibitory |
Escherichia coli | Inhibitory |
Pseudomonas aeruginosa | Inhibitory |
Aspergillus flavus | Limited activity |
In one study, derivatives of tetrazole were synthesized and tested for antibacterial activity, revealing that certain structural modifications could enhance efficacy against these pathogens .
Anticancer Activity
This compound has also been investigated for its anticancer properties. A study explored the compound's ability to inhibit HSET (KIFC1), a kinesin essential for cancer cell survival. The compound demonstrated micromolar inhibitory activity, suggesting potential as a therapeutic agent in cancer treatment .
Compound | IC50 (nM) |
---|---|
This compound | 27 |
This finding indicates that modifications to the tetrazole structure can lead to enhanced anticancer activity, emphasizing the importance of structure-activity relationships in drug design.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been noted in various studies. Compounds containing the tetrazole moiety have shown promise in reducing inflammation markers in animal models. For instance, one study reported that derivatives exhibited significant reductions in pro-inflammatory cytokines when tested in vivo .
Case Studies
- Antibacterial Efficacy : A series of tetrazole derivatives were synthesized and evaluated for antibacterial activity. The results showed that compounds with specific substitutions on the tetrazole ring exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
- Cancer Cell Studies : In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .
Properties
IUPAC Name |
methyl 3-(2H-tetrazol-5-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-11-5(10)3-2-4-6-8-9-7-4/h2-3H2,1H3,(H,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXIQEODHISXKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NNN=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134558-05-7 |
Source
|
Record name | methyl 3-(2H-1,2,3,4-tetrazol-5-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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